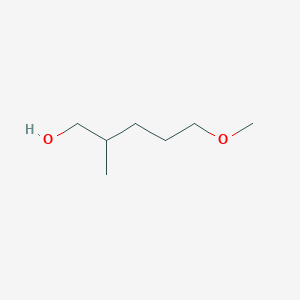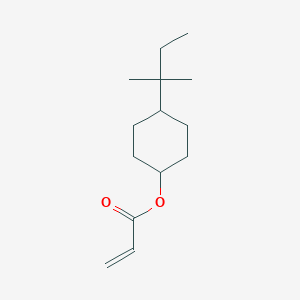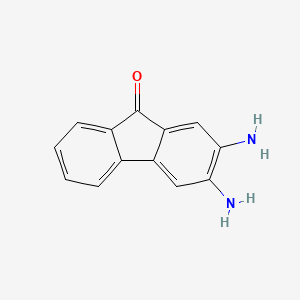
Phenol, chloro-5-methyl-2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom, a methyl group, and an isopropyl group. It is commonly referred to as chlorothymol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenol, chloro-5-methyl-2-(1-methylethyl)- can be synthesized through various methods. One common method involves the chlorination of thymol (5-methyl-2-(1-methylethyl)phenol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs at room temperature and yields the desired chlorinated product .
Industrial Production Methods: Industrial production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, chloro-5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of 5-methyl-2-(1-methylethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Phenol, chloro-5-methyl-2-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its antimicrobial properties and potential use as a disinfectant.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Used in the formulation of antiseptic and disinfectant products.
Mécanisme D'action
The mechanism of action of phenol, chloro-5-methyl-2-(1-methylethyl)- primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to leakage of cellular contents and ultimately cell death. It targets various molecular pathways involved in maintaining cell membrane integrity and function .
Comparaison Avec Des Composés Similaires
Phenol, chloro-5-methyl-2-(1-methylethyl)- can be compared with other similar compounds such as:
Thymol (5-methyl-2-(1-methylethyl)phenol): Lacks the chlorine substitution, making it less potent as an antimicrobial agent.
Carvacrol (5-isopropyl-2-methylphenol): Similar structure but lacks the chlorine atom, resulting in different antimicrobial properties.
Chlorothymol (4-chloro-2-isopropyl-5-methylphenol): Another name for the same compound, emphasizing its chlorinated nature.
The uniqueness of phenol, chloro-5-methyl-2-(1-methylethyl)- lies in its chlorinated structure, which enhances its antimicrobial properties compared to its non-chlorinated counterparts.
Propriétés
Numéro CAS |
12001-44-4 |
|---|---|
Formule moléculaire |
C10H13ClO |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
3-chloro-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)10-8(11)4-7(3)5-9(10)12/h4-6,12H,1-3H3 |
Clé InChI |
RPTBHWFXUBPYRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



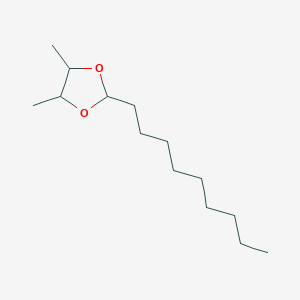
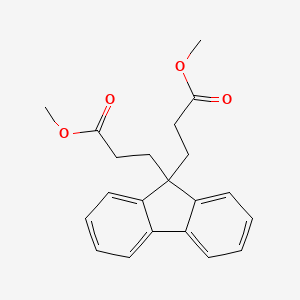
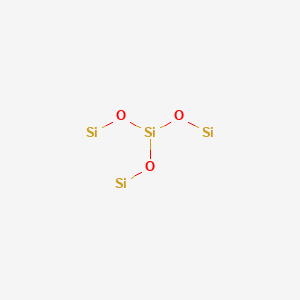



![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
